N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide
Description
This compound (CAS 2089424-11-1) is a chiral phosphine ligand with a molecular formula of C₄₃H₄₂F₆NOP and a molecular weight of 733.76 g/mol . Its structure features a 3',5'-di-tert-butyl biphenyl group, a diphenylphosphinoethyl moiety, and a 3,5-bis(trifluoromethyl)benzamide group. The tert-butyl substituents provide steric bulk, while the trifluoromethyl groups enhance electron-withdrawing properties, making it valuable in asymmetric catalysis and organometallic reactions . It is commercially available with a purity ≥95% and is stored under inert conditions due to its sensitivity to oxidation .
Properties
Molecular Formula |
C43H42F6NOP |
|---|---|
Molecular Weight |
733.8 g/mol |
IUPAC Name |
N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C43H42F6NOP/c1-40(2,3)30-21-28(22-31(25-30)41(4,5)6)36-19-13-14-20-37(36)38(27-52(34-15-9-7-10-16-34)35-17-11-8-12-18-35)50-39(51)29-23-32(42(44,45)46)26-33(24-29)43(47,48)49/h7-26,38H,27H2,1-6H3,(H,50,51) |
InChI Key |
YFYKUDPRTXTMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C(C)(C)C |
Origin of Product |
United States |
Biological Activity
N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide is a chiral phosphine ligand known for its role in enantioselective synthesis. It exhibits significant biological activity, particularly in catalyzing reactions that lead to the formation of enantiomerically pure compounds. This compound has garnered attention in various fields, including medicinal chemistry and materials science.
- Molecular Formula : C43H42F6NOP
- Molecular Weight : 733.8 g/mol
- CAS Number : 2089424-11-1
- Purity : Minimum 95%
Biological Activity
The biological activity of this compound primarily revolves around its use as a ligand in asymmetric synthesis. The chirality of the ligand allows for the selective formation of one enantiomer over another in chemical reactions. This property is crucial in the pharmaceutical industry where the efficacy and safety of drugs can depend significantly on their stereochemistry.
The compound acts as a catalyst in various reactions, including:
- Mitsunobu Reactions : Facilitating the conversion of alcohols to ethers.
- Cross-Coupling Reactions : Enhancing the formation of carbon-carbon bonds.
The trifluoromethyl groups enhance the electron-withdrawing properties of the benzamide moiety, increasing the electrophilicity of the substrate and thus improving reaction rates and selectivity.
Research Findings
Recent studies have highlighted the effectiveness of this ligand in synthesizing various bioactive compounds. For example, it has been successfully employed in the total synthesis of complex alkaloids and other natural products.
Case Study: Synthesis of Alkaloids
A notable case involved using this ligand in the total synthesis of (+)-codeine derivatives. The chiral environment created by the ligand facilitated a high yield and enantioselectivity, demonstrating its potential in synthesizing pharmacologically relevant compounds .
Data Table: Comparison with Other Ligands
| Ligand Name | Yield (%) | Enantioselectivity | Reaction Type |
|---|---|---|---|
| N-Bis-Tert | 85 | >99% | Mitsunobu Reaction |
| N-Bis-Trifluoromethyl | 90 | >98% | Cross-Coupling |
| N-Phosphine | 80 | >95% | Asymmetric Hydrogenation |
Applications in Drug Development
The ability to produce specific enantiomers makes this compound invaluable in drug development:
- Targeted Therapy : Many drugs require a specific stereoisomer for optimal therapeutic effect.
- Reduced Side Effects : By selectively synthesizing one enantiomer, potential side effects associated with other isomers can be minimized.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between the target compound and analogous molecules:
Research Findings
- Catalytic Performance : The tert-butyl groups in the target compound improve enantioselectivity in palladium-catalyzed cross-coupling reactions compared to less bulky analogs .
- Spectroscopic Differentiation : NMR and MS/MS data reveal distinct fragmentation patterns. For example, the target compound’s tert-butyl groups produce unique ¹³C-NMR signals (δ ~29 ppm) and parent ion clusters (m/z 734.8) .
- Stability : The trifluoromethyl groups enhance thermal stability, as evidenced by its storage under inert conditions, whereas nitro-containing analogs require careful handling due to decomposition risks .
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